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Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylaniline

Cat. No.: B1464825 Get Quote

2-Chloro-4,5-dimethylaniline is an aromatic amine featuring a chloro and two methyl

functional groups.[2] Its molecular structure dictates its reactivity and physical properties,

making it a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical

compounds.[2][3]

Thermochemical data provides a quantitative measure of the energy stored within a chemical

compound and the energy changes that occur during reactions. Key parameters include:

Standard Enthalpy of Formation (ΔfH°): This is the most critical piece of data, representing

the enthalpy change when one mole of the compound is formed from its constituent

elements in their standard states. It is a fundamental measure of the compound's intrinsic

stability. A highly positive enthalpy of formation can indicate a high-energy, potentially

hazardous material.

Heat Capacity (Cp): This property quantifies the amount of heat required to raise the

temperature of the substance by a specific amount. It is essential for thermal hazard

analysis, reactor design, and predicting temperature changes during chemical processing.[4]

Entropy (S°): A measure of the molecular disorder or randomness of a system.

Enthalpies of Phase Transitions: This includes the enthalpy of fusion (melting) and

vaporization (boiling), which are crucial for understanding physical state changes and for

purification processes like distillation and crystallization.
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Without this data, scaling up reactions involving 2-Chloro-4,5-dimethylaniline carries

significant, unquantified risks. This guide details the established methodologies to obtain these

crucial parameters with high fidelity.

Experimental Determination of Thermochemical
Properties
A multi-technique approach is necessary to build a complete thermochemical profile. The

primary experimental workflows involve combustion calorimetry to determine the enthalpy of

formation and differential scanning calorimetry for heat capacity and phase transition analysis.

Workflow for Experimental Data Acquisition
The logical flow for experimentally determining the key thermochemical parameters is outlined

below. The process begins with sample purification, followed by parallel tracks for combustion

calorimetry and thermal analysis.
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Experimental Workflow for Thermochemical Analysis

Sample Preparation

Enthalpy of Formation Determination Thermal Behavior & Heat Capacity

Data Synthesis
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Verify Purity > 99.9%
(HPLC, GC-MS, NMR)

Oxygen Bomb Combustion Calorimetry Differential Scanning Calorimetry (DSC)

Measure Energy of Combustion (ΔcU°)

Calculate Standard Enthalpy of
Formation (Solid) ΔfH°(cr)

Measure Heat Capacity (Cp) vs. T Measure Tfus and ΔfusH

Calculate Standard Enthalpy of
Formation (Gas) ΔfH°(g)

(Requires ΔsubH°)

Click to download full resolution via product page

Caption: Experimental workflow for determining thermochemical properties.

Protocol 1: Determination of Enthalpy of Formation via
Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation

of organic compounds.[5] The technique measures the heat released during the complete

combustion of the substance in a high-pressure oxygen environment.[5][6]
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Principle of Causality: By burning the compound to simple, well-defined products (CO₂, H₂O,

N₂, HCl), we create a reaction for which the enthalpy change (the enthalpy of combustion) can

be precisely measured. Using Hess's Law, this measured value is combined with the known

standard enthalpies of formation of the combustion products to calculate the standard enthalpy

of formation of the original compound.

Step-by-Step Methodology:

Calorimeter Calibration:

Precisely weigh a sample of certified benzoic acid (a standard with a well-known energy of

combustion).

Place the benzoic acid pellet in the crucible inside the combustion bomb.

Add a measured length of fuse wire and a small amount of water (typically 1 mL) to the

bomb to ensure saturation of the final atmosphere.

Seal the bomb and pressurize it with high-purity oxygen (typically to 30 atm).

Immerse the bomb in the calorimeter's water jacket, ensuring thermal equilibrium.

Ignite the sample and record the temperature change of the water jacket with high

precision.

Calculate the energy equivalent (εcalor) of the calorimeter system using the known energy

of combustion of benzoic acid and the measured temperature rise. Repeat at least five

times to ensure reproducibility.

Sample Measurement (2-Chloro-4,5-dimethylaniline):

Press the purified solid 2-Chloro-4,5-dimethylaniline into a pellet of known mass

(typically 0.5 - 1.0 g).

To ensure complete combustion and to absorb the resulting HCl, a small amount of a

reducing agent solution (e.g., arsenious oxide) can be placed in the bomb.[7] This is a

critical step for halogen-containing compounds.
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Follow the same procedure as for calibration (steps 1b-1f).

After combustion, quantitatively analyze the final solution in the bomb for nitric acid (by

titration) and hydrochloric acid to apply necessary corrections.

Data Reduction and Calculation:

The raw temperature rise is corrected for heat exchange and the energy of stirring to get

the corrected temperature rise (ΔT).

The gross energy of combustion (ΔUc) is calculated: ΔUc = εcalor × ΔT.

Corrections are applied for the formation of nitric acid from residual N₂ and for the energy

of burning the fuse wire.

The standard energy of combustion (ΔcU°) is calculated per mole of the substance.

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH

= ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the

combustion reaction.

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°

(C₈H₁₀ClN, cr) = [8 × ΔfH°(CO₂, g)] + [4.5 × ΔfH°(H₂O, l)] + [ΔfH°(HCl, aq)] - ΔcH°

(C₈H₁₀ClN, cr)

Protocol 2: Heat Capacity and Phase Transitions by
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a

function of temperature.[8] It is an invaluable tool for measuring heat capacity and the

energetics of phase transitions.[4][9]

Principle of Causality: By applying a controlled temperature program, we can measure the

energy absorbed or released by the sample during heating. This allows for the direct

measurement of heat capacity and the enthalpy of endothermic events like melting.[8] The

technique's high sensitivity enables the detection of subtle thermal events.[9]
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Step-by-Step Methodology:

Instrument Calibration:

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such

as indium and zinc, which have well-defined melting points and enthalpies of fusion.

Heat Capacity (Cp) Measurement:

Perform three separate scans under identical conditions (e.g., heating rate of 10 K/min

under a nitrogen atmosphere): a. Baseline Scan: An empty, hermetically sealed aluminum

pan. b. Standard Scan: A pan containing a precisely weighed sapphire standard (with

known Cp values). c. Sample Scan: A pan containing a precisely weighed sample of 2-
Chloro-4,5-dimethylaniline.

The heat capacity of the sample (Cp,s) is calculated at each temperature using the

following relation, which compares the heat flow (Φ) differences between the scans: Cp,s

= Cp,std × (mstd / ms) × [ (Φs - Φbaseline) / (Φstd - Φbaseline) ] where 'm' is mass and

'std' refers to the sapphire standard.

Fusion and Transition Analysis:

Heat a precisely weighed sample in a hermetically sealed pan at a controlled rate (e.g., 5-

10 K/min).

An endothermic peak will be observed at the melting point (Tfus).

The onset of the peak is taken as the melting temperature.

The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH). This

value is crucial for understanding the energy required to overcome the crystal lattice

forces.

Computational Thermochemistry: A Predictive
Approach
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When experimental data is absent, high-level quantum chemical calculations provide a reliable

alternative for estimating thermochemical properties. Composite methods like Gaussian-3 (G3)

and its more cost-effective variant, G3(MP2), are designed to yield results approaching

experimental accuracy.[10][11]

Principle of Causality: These methods systematically combine results from different levels of

theory and basis sets to cancel out errors and approximate the results of a much higher-level,

computationally expensive calculation.[10] The final energy is corrected with empirical

parameters (Higher Level Correction, HLC) derived from a large set of well-known experimental

data, which enhances its predictive power.[10]

Workflow for Computational Data Generation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://gaussian.com/gn/
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/G3MP2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Workflow for Thermochemical Prediction

Geometry and Frequencies

Single Point Energy Calculations

Energy Combination and Correction

Thermochemical Data Calculation

Step 1: Geometry Optimization
and Frequencies at HF/6-31G(d)

Step 2: Geometry Optimization
at MP2(full)/6-31G(d)

Obtain Zero-Point Energy (ZPE)
and Thermal Corrections

Step 3: QCISD(T)/6-31G(d) Step 4: MP2/G3MP2Large

Combine Energies from all Steps

Apply Higher Level Correction (HLC)

Calculate Final G3(MP2) Energy (E0)

Calculate Atomization Energy

Calculate Enthalpy of Formation (ΔfH°)

Click to download full resolution via product page

Caption: G3(MP2) computational workflow for predicting enthalpy of formation.
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Protocol 3: Calculation of Enthalpy of Formation using
G3(MP2) Theory
The G3(MP2) method involves a series of well-defined calculations to arrive at a final, accurate

energy.[10][11]

Step-by-Step Methodology:

Initial Optimization and Frequency Calculation:

Perform a geometry optimization and frequency calculation at the Hartree-Fock (HF) level

with the 6-31G(d) basis set.

Causality: This provides a reasonable starting geometry and the zero-point vibrational

energy (ZPVE) and thermal corrections at a low computational cost. The absence of

imaginary frequencies confirms a true energy minimum.

Higher-Level Geometry Optimization:

Refine the geometry at the MP2(Full)/6-31G(d) level of theory.

Causality: This incorporates electron correlation into the geometry optimization, providing

a more accurate molecular structure for subsequent single-point energy calculations.

Single-Point Energy Calculations:

Using the MP2-optimized geometry, perform a series of single-point energy calculations

with progressively better methods and larger basis sets, including QCISD(T)/6-31G(d) and

MP2/G3MP2Large.[10]

Causality: These steps are designed to capture the majority of the electron correlation

energy and extrapolate to the basis set limit without the prohibitive cost of performing a full

optimization with the most complex methods.

Energy Combination and Final Calculation:
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The energies from the preceding steps are combined in a specific formula to yield the final

G3(MP2) electronic energy at 0 K.[10]

The ZPVE (scaled by an empirical factor) is added to get the total energy at 0 K.

The enthalpy of formation (ΔfH°298) is calculated by considering the G3(MP2) energy of

the molecule and the well-established theoretical energies of the constituent atoms (C, H,

Cl, N). The difference gives the atomization energy, which is then used with the

experimental enthalpies of formation of the atoms to compute the molecule's enthalpy of

formation.

Summary of Thermochemical Data
The following table should be populated with the data obtained from the experimental and

computational workflows described above. For illustrative purposes, data for the structurally

similar compound 2-Chloro-5-methylaniline is included to provide an order-of-magnitude

expectation.[12]
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Property Symbol

Expected
Value (2-
Chloro-4,5-
dimethylanilin
e)

Method

Reference
Value (2-
Chloro-5-
methylaniline)
[12]

Basic Properties

CAS Number 1585-13-3[1][2] Literature 95-81-8[13]

Molecular

Formula
C₈H₁₀ClN[2] - C₇H₈ClN[13]

Molecular Weight 155.62 g/mol [2] - 141.60 g/mol [12]

Thermodynamic

Properties

Standard

Enthalpy of

Formation (gas)

ΔfH°(g) To be determined
G3(MP2)

Calculation
N/A

Standard

Enthalpy of

Formation (solid)

ΔfH°(cr) To be determined
Combustion

Calorimetry

43.83 kJ/mol

(Joback Method

Estimate)[12]

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG°(g) To be determined
G3(MP2)

Calculation

155.73 kJ/mol

(Joback Method

Estimate)[12]

Enthalpy of

Fusion
ΔfusH To be determined

Differential

Scanning

Calorimetry

(DSC)

16.54 kJ/mol

(Joback Method

Estimate)[12]

Melting

Temperature
Tfus To be determined

Differential

Scanning

Calorimetry

(DSC)

333.29 K

(Joback Method

Estimate)[12]

Heat Capacity

(solid, 298.15 K)

Cp(cr) To be determined Differential

Scanning

N/A
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Calorimetry

(DSC)

Note: The reference values for 2-Chloro-5-methylaniline are estimations from the Joback group

contribution method and are not experimental data; they are provided for comparative

purposes only.[12]

Conclusion
While direct thermochemical data for 2-Chloro-4,5-dimethylaniline is currently lacking in the

scientific literature, this guide provides the necessary and authoritative framework for its

acquisition. The rigorous experimental protocols for combustion calorimetry and DSC,

combined with the predictive power of high-level computational methods like G3(MP2), offer a

robust, self-validating system for generating the high-quality data required by researchers in

drug development and chemical safety. The execution of these methodologies will fill a critical

data gap, enabling safer and more efficient chemical synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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